Micrococcine P1

Vue d'ensemble

Description

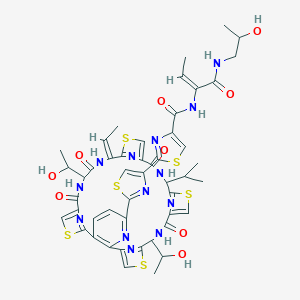

Micrococcin is a peptide antibiotic that was first isolated from a Streptomyces species in the early 1970s. It is a naturally occurring compound with broad-spectrum antimicrobial activity against Gram-positive bacteria, including both Gram-positive cocci and Gram-positive bacilli. Micrococcin has been used in the laboratory for a variety of purposes, including the study of microbial physiology and the development of antibiotics.

Applications De Recherche Scientifique

Activité antibactérienne

La micrococcine P1 est connue pour ses puissantes activités antibactériennes contre les souches Gram-positives . Elle présente des valeurs de concentration minimale inhibitrice (CMI) de 0,05−0,8 μg/mL et ne présente aucune cytotoxicité dans le test MTT jusqu'à une concentration de 10 μM . Cela en fait un candidat prometteur pour le développement de nouveaux antibiotiques ciblant les bactéries Gram-positives .

Antibiotique thiopeptide

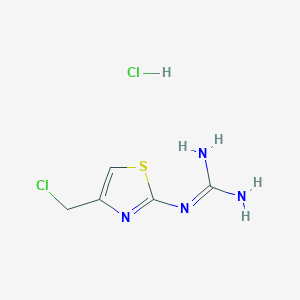

La this compound est un antibiotique thiopeptide . Les thiopeptides sont des substances riches en soufre, structurellement complexes, qui présentent une activité remarquable contre les micro-organismes Gram-positifs . Elles ont fait l'objet d'efforts de synthèse dirigés vers les micrococcines P1–P2 et la thiocilline I .

Inhibiteur de la synthèse protéique

La this compound inhibe l'étape d'élongation de la synthèse protéique chez les mycobactéries . Des études structurales suggèrent qu'elle se lie à la fente entre l'ARNr 23S et la boucle de la protéine L11, interférant ainsi avec la liaison des facteurs d'élongation Tu et G, et inhibant la translocation des protéines .

Inhibiteur de kinase

Les efforts de synthèse de produits naturels thiopeptides comme la this compound ont inspiré le développement d'agents thérapeutiques, y compris un inhibiteur de kinase commercialisé . Cela met en évidence le potentiel de la this compound dans le développement d'inhibiteurs de kinases

Mécanisme D'action

Target of Action

Micrococcin P1, also known as Micrococcin or BRN 1070340, is a macrocyclic peptide antibiotic . It exhibits noteworthy antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities . The primary target of Micrococcin P1 is the Hepatitis C Virus (HCV), where it acts as a potent inhibitor . It also targets glycoprotein E2, which is involved in HCV entry into host cells .

Mode of Action

Micrococcin P1 inhibits HCV entry at an attachment step by interfering with glycoprotein E2 . This interaction prevents the virus from entering host cells, thereby inhibiting its ability to replicate and spread. Furthermore, Micrococcin P1 can also efficiently block cell-to-cell transmission .

Biochemical Pathways

It is known that the compound’s interaction with its targets leads to the inhibition of hcv entry into host cells This action disrupts the viral life cycle, preventing the virus from replicating and spreading

Result of Action

The primary result of Micrococcin P1’s action is the inhibition of HCV entry into host cells . By preventing the virus from entering host cells, Micrococcin P1 disrupts the viral life cycle, inhibiting the virus’s ability to replicate and spread. This action results in a decrease in viral load, which can help to alleviate the symptoms of HCV infection.

Orientations Futures

Micrococcin P1 shows potential for the development of new antibiotics targeting Gram-positive bacteria . The first total synthesis of Micrococcin P2 (MP2, 1) by a diversity-oriented route has been reported, which incorporates a number of refinements relative to earlier syntheses . This opens up new possibilities for the development and study of Micrococcin and its variants.

Analyse Biochimique

Biochemical Properties

Micrococcin P1 is a potent inhibitor of protein synthesis . It interacts with the L11 binding domain (RplK) of the 23S ribosomal RNA . This interaction is crucial for its antibacterial and other biological activities .

Cellular Effects

Micrococcin P1 has significant effects on various types of cells and cellular processes. It interferes with Hepatitis C Virus (HCV) spread by efficiently blocking both direct infection and cell-to-cell transmission . It also shows a synergetic antibacterial activity against biofilms produced in vitro by S. aureus .

Molecular Mechanism

The molecular mechanism of action of Micrococcin P1 involves its interaction with the L11 binding domain (RplK) of the 23S ribosomal RNA . This interaction inhibits ribosomal protein synthesis, thereby exerting its antibacterial and other biological effects .

Temporal Effects in Laboratory Settings

aureus .

Dosage Effects in Animal Models

In animal models, a topical formulation with Micrococcin P1 was used in a murine skin infection model. The formulation had a significant antibacterial effect and animals showed no changes of behavior or obvious toxic effects .

Subcellular Localization

Given its interaction with the 23S ribosomal RNA , it’s likely that the compound localizes to the bacterial ribosome where it exerts its antibacterial effects.

Propriétés

IUPAC Name |

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGFYNRGFWXAKA-QMXXNAFJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H49N13O9S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317185 | |

| Record name | Micrococcin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1144.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67401-56-3 | |

| Record name | Micrococcin P1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67401-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micrococcin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)

![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)

![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)